Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

3-(trifluoromethyl)thiophenol structure
3-(trifluoromethyl)thiophenol structure
商品名:3-(trifluoromethyl)thiophenol
CAS番号:937-00-8
MF:C7H5F3S
メガワット:178.174811124802
MDL:MFCD00041142
CID:40341
PubChem ID:136751

3-(trifluoromethyl)thiophenol 化学的及び物理的性質

名前と識別子

    • 3-(trifluoromethyl)thiophenol
    • 3-(Trifluoromethyl)benzenethiol
    • 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)
    • 3-Mercaptobenzotrifluoride
    • m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)
    • NSC 88281
    • m-(Trifluoromethyl)thiophenol
    • m-Trifluoromethylbenzenethiol
    • 3-(Trifluoromethyl)benzenethiol (ACI)
    • m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • 3-trifloromethylthiophenol
    • J-511027
    • 3-Trifluoromethylbenzenethiol
    • Z104498808
    • DB-021784
    • Benzenethiol, 3-(trifluoromethyl)-
    • 3-Trifluoromethylthiophenol
    • 3-(trifluoromethyl)-benzenethiol
    • DTXSID40239539
    • 3-Trifluoromethyl thiophenol
    • 3-(trifluoromethyl)benzene thiol
    • NCIOpen2_001443
    • 3-trifluoromethyl benzene thiol
    • 3-(trifluoromethyl)benzene-1-thiol
    • m-Trifluoromethylthiophenol
    • KNUFKFWWEODZDY-UHFFFAOYSA-N
    • NYHAYFWCYAKMLC-UHFFFAOYSA-N
    • NSC-88281
    • PS-8557
    • SCHEMBL68703
    • T2780
    • STL505966
    • MFCD00041142
    • NSC88281
    • m-Trifluormethyl-thiophenol
    • EN300-07355
    • CS-0040481
    • 937-00-8
    • BBL100327
    • AKOS009031155
    • 3-trifluoromethyl benzenethiol
    • MDL: MFCD00041142
    • インチ: 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
    • InChIKey: SCURCOWZQJIUGR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(S)C=CC=1)(F)F
    • BRN: 1943114

計算された属性

  • せいみつぶんしりょう: 178.00600
  • どういたいしつりょう: 178.006405
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.314
  • ふってん: 163°C(lit.)
  • フラッシュポイント: 71-72°C/20mm
  • 屈折率: 1.49
  • PSA: 38.80000
  • LogP: 2.99410
  • かんど: Stench
  • ようかいせい: 未確定

3-(trifluoromethyl)thiophenol セキュリティ情報

3-(trifluoromethyl)thiophenol 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(trifluoromethyl)thiophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111121-5g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
5g
¥292.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111121-250mg
3-(Trifluoromethyl)thiophenol
937-00-8 98%
250mg
¥65.00 2024-04-24
Oakwood
002621-1g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
1g
$18.00 2024-07-19
Oakwood
002621-100g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
100g
$495.00 2024-07-19
Enamine
EN300-07355-0.25g
3-(trifluoromethyl)benzene-1-thiol
937-00-8 95%
0.25g
$19.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11400-10g
3-(Trifluoromethyl)thiophenol
937-00-8 97%
10g
¥1528.0 2023-09-06
Alichem
A169006278-25g
3-(Trifluoromethyl)thiophenol
937-00-8 97%
25g
$298.00 2023-08-31
Fluorochem
002621-1g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
1g
£12.00 2022-03-01
abcr
AB104358-1 g
3-(Trifluoromethyl)thiophenol, 95%; .
937-00-8 95%
1 g
€75.70 2023-07-20
eNovation Chemicals LLC
D747712-25g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
25g
$190 2024-06-07

3-(trifluoromethyl)thiophenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid ;  8 h, rt → reflux
リファレンス
Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tin ,  Hydrochloric acid
リファレンス
Tin
Steel, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-7

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfur Solvents: Diethyl ether
リファレンス
Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acids
Soper, Quentin F.; Whitehead, Calvert W.; Behrens, Otto K.; Corse, Joseph J.; Jones, Reuben G., Journal of the American Chemical Society, 1948, 70, 2849-55

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium formate ;  5 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Process for preparation of thiophenol derivatives
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation of 3-(pyrazinylthio)carbapenems as antibacterials
, Federal Republic of Germany, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane medium
Mindl, J.; Balcarek, L.; Silar, L.; Vecera, M., Collection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dichlorodimethylsilane ,  Dimethylacetamide ,  Zinc Solvents: 1,2-Dichloroethane
1.2 Reagents: Methanol
リファレンス
Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide system
Uchiro, Hiromi; Kobayashi, Susumu, Tetrahedron Letters, 1999, 40(16), 3179-3182

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Ammonium formate Solvents: Water ;  heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C
1.2 Reagents: Formic acid ;  acidified
リファレンス
Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenation
Zhou, Shaodong; Qian, Chao; Chen, Xinzhi, Synthetic Communications, 2012, 42(16), 2432-2439

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium ethylxanthate ,  Sodium nitrite Solvents: Water
リファレンス
Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfone
Stacy, Gardner W.; Bresson, C. Richard, Journal of Organic Chemistry, 1959, 24, 1892-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Formic acid Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, 60 °C
リファレンス
Preparation of thiophenols from substituted benzenesulfonyl chlorides
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  10 h, reflux
リファレンス
Catalytic transfer hydrogenation of aryl sulfo compounds
Chen, Xinzhi; Zhou, Shaodong; Qian, Chao, Journal of Sulfur Chemistry, 2012, 33(2), 179-185

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Tin ,  Hydrochloric acid
リファレンス
Tin
Steel, Peter J.; Poisson, Jean-Francois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethanol ,  Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine ;  30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ;  12 h, rt
リファレンス
Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 Nanocluster
Song, Yongbo; Lambright, Kelly; Zhou, Meng ; Kirschbaum, Kristin; Xiang, Ji; et al, ACS Nano, 2018, 12(9), 9318-9325

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Water
リファレンス
An efficient synthetic route to aryl thiocyanates from arenesulfinates
Still, Ian W. J.; Watson, Iain D. G., Synthetic Communications, 2001, 31(9), 1355-1359

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Product class 13: arenethiols and arenethiolates
Rakitin, O. A., Science of Synthesis, 2007, 31, 949-974

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Vinyl selenides and selenoxides: preparation, conversion to lithium reagents, Diels-Alder reactivity, and some comparisons with sulfur analogs
Reich, Hans J.; Willis, Willam W. Jr.; Clark, Peter D., Journal of Organic Chemistry, 1981, 46(13), 2775-84

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 90 °C
1.2 Reagents: Sodium borohydride ;  5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction
Jiang, Yongwen; Qin, Yuxia; Xie, Siwei; Zhang, Xiaojing; Dong, Jinhua; et al, Organic Letters, 2009, 11(22), 5250-5253

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, rt → reflux
リファレンス
preparation of arylthiols via reduction of arylsulfonic acid
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Bromocyclohexane
リファレンス
Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromide
Bordwell, Frederick G.; Mrozack, Susan Romberg, Journal of Organic Chemistry, 1982, 47(24), 4813-15

3-(trifluoromethyl)thiophenol Raw materials

3-(trifluoromethyl)thiophenol Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:937-00-8)3-(trifluoromethyl)thiophenol
A844679
清らかである:99%
はかる:25g
価格 ($):231.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937-00-8)3-(Trifluoromethyl)t
1691591
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ